Dichloronickel;triethylphosphane

Description

Significance of Nickel-Phosphine Complexes in Homogeneous Catalysis

Nickel-phosphine complexes are workhorses in homogeneous catalysis, a field where the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high selectivity and milder reaction conditions compared to heterogeneous catalysis. The phosphine (B1218219) ligands are not mere spectators; their electronic properties (basicity) and steric bulk (cone angle) directly influence the reactivity, selectivity, and stability of the nickel catalyst. youtube.com For instance, electron-rich phosphines can enhance the rate of oxidative addition, a key step in many catalytic cycles, while bulky phosphines can promote reductive elimination, the product-forming step. This tunability allows for the rational design of catalysts for specific applications. nih.gov

Historical Context and Evolution of Nickel Catalysis with Trialkylphosphine Ligands

The journey of nickel catalysis began in the late 19th century with Sabatier's work on hydrogenation. researchgate.net However, the development of nickel-phosphine complexes as versatile catalysts is a more recent story. Early work in the mid-20th century by pioneers like Walter Reppe showcased the catalytic potential of nickel complexes, including those with phosphine ligands, in reactions like alkyne trimerization and carbonylation. wikipedia.org The discovery that nickel complexes could catalyze cross-coupling reactions in the 1970s marked a paradigm shift. While early examples often utilized triphenylphosphine (B44618), the exploration of trialkylphosphine ligands, such as triethylphosphane, broadened the scope and efficiency of these transformations. Trialkylphosphines, being more basic and generally less sterically demanding than their triaryl counterparts, offered different reactivity profiles, paving the way for new applications and improved catalytic performance in various reactions.

Overview of Key Research Areas Pertaining to NiCl₂(PEt₃)₂

Research involving Dichlorobis(triethylphosphane)nickel(II) has been multifaceted, touching upon various aspects of organic synthesis. A significant area of its application is in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. While perhaps not as universally employed as its palladium counterparts, NiCl₂(PEt₃)₂ and related trialkylphosphine nickel complexes have demonstrated efficacy in specific contexts.

A notable application of NiCl₂(PEt₃)₂ is its use as a catalyst for the reaction of sym-tetramethyldisilane with unsaturated hydrocarbons. This has led to the development of novel synthetic routes to important organosilicon compounds like 1-silacyclopentadienes and 1,4-bis(dimethylsilyl)2-butenes. sigmaaldrich.com This highlights the unique reactivity that can be achieved with this specific nickel-phosphine combination.

Furthermore, analogous nickel complexes with other trialkylphosphines, such as trimethylphosphine (B1194731) and tributylphosphine, have been successfully employed in a range of catalytic reactions. These include:

Kumada-Corriu cross-coupling: The reaction of Grignard reagents with organic halides. sigmaaldrich.com

[2+2+2] Cycloadditions: The formation of cyclic compounds from three unsaturated components. sigmaaldrich.com

Wenkert arylations: A type of carbon-carbon bond-forming reaction. sigmaaldrich.com

These examples underscore the broader importance of the dichlorobis(trialkylphosphane)nickel(II) family of complexes in catalysis.

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound Dichlorobis(triethylphosphane)nickel(II). The subsequent sections will delve into its physicochemical properties, synthesis, and structural features. The objective is to present a scientifically accurate and detailed account of this compound, drawing from established research findings. The information is structured to be accessible to a professional audience with an interest in organometallic chemistry and catalysis.

Physicochemical Properties of Dichlorobis(triethylphosphane)nickel(II)

The physical and chemical properties of a compound are fundamental to its handling, application, and reactivity.

| Property | Value |

| Chemical Formula | C₁₂H₃₀Cl₂NiP₂ |

| Molecular Weight | 365.92 g/mol |

| Appearance | Dark red solid |

| Melting Point | 112–113 °C |

| Solubility | Soluble in many organic solvents |

This table presents key physicochemical properties of Dichlorobis(triethylphosphane)nickel(II).

Synthesis and Structure

The synthesis of dichlorobis(phosphine)nickel(II) complexes is generally achieved through the reaction of a nickel(II) salt with the corresponding phosphine ligand. For Dichlorobis(triethylphosphane)nickel(II), the synthesis typically involves the reaction of nickel(II) chloride (often as a hydrate) with two equivalents of triethylphosphane in a suitable solvent, such as an alcohol. wikipedia.org

The general reaction can be represented as: NiCl₂·xH₂O + 2 P(C₂H₅)₃ → NiCl₂(P(C₂H₅)₃)₂ + xH₂O

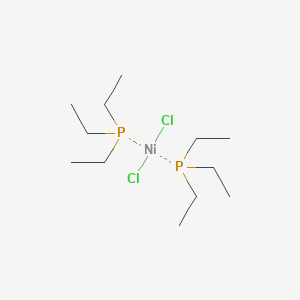

The structure of dichlorobis(phosphine)nickel(II) complexes can vary between tetrahedral and square planar geometries, and an equilibrium between these two forms can exist in solution. wikipedia.org The preferred geometry is influenced by the steric and electronic properties of the phosphine ligands and the nature of the solvent. For Dichlorobis(triethylphosphane)nickel(II), a trans-square planar geometry is commonly observed in the solid state, similar to what is seen for the analogous dichlorobis(tribenzylphosphine)nickel(II) complex. researchgate.net In this arrangement, the two triethylphosphane ligands and the two chloride ligands are positioned opposite to each other around the central nickel atom.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dichloronickel;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIALGQQJESEK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation of Nicl2 Pet3 2

Established Synthetic Pathways for NiCl₂(PEt₃)₂

The synthesis of NiCl₂(PEt₃)₂ is typically achieved through well-established methods that are common for many phosphine (B1218219) adducts of nickel(II) halides.

The most common and straightforward method for preparing dichlorobis(triethylphosphine)nickel(II) involves the direct reaction of a nickel(II) halide precursor with the triethylphosphine (B1216732) ligand. Typically, hydrated nickel(II) chloride (NiCl₂·6H₂O) is the starting material. The reaction is generally carried out by mixing stoichiometric amounts of the nickel salt and two equivalents of triethylphosphine in a suitable solvent, such as ethanol (B145695) or isopropanol. wikipedia.orgresearchgate.netyoutube.com

The fundamental reaction can be represented as: NiCl₂·6H₂O + 2 P(CH₂CH₃)₃ → NiCl₂(P(CH₂CH₃)₃)₂ + 6 H₂O

To drive the reaction to completion and improve yields, the water of hydration is often removed. This can be achieved by using a dehydrating agent in situ, such as triethyl orthoformate, which has been shown to significantly increase the isolated yields of analogous triphenylphosphine (B44618) complexes from below 50% to over 85%. acs.orgacs.org The resulting product, NiCl₂(PEt₃)₂, is typically isolated as a dark red crystalline solid. researchgate.net

The synthetic approach for NiCl₂(PEt₃)₂ is analogous to that used for other dihalobis(trialkylphosphine)nickel(II) complexes. The identity of the phosphine ligand influences the properties of the resulting complex, but the general synthetic principle of direct coordination remains the same. For instance, complexes such as dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂) and dichlorobis(tricyclohexylphosphine)nickel(II) (NiCl₂(PCy₃)₂) are prepared using similar protocols, where the respective phosphine is reacted with a hydrated nickel(II) chloride salt in an alcohol or acetic acid medium. wikipedia.orgacs.orgyoutube.com

The choice of the phosphine ligand (e.g., PEt₃, PBu₃, PPh₃) primarily affects the steric and electronic properties of the complex, which in turn influences its geometry, stability, and reactivity. The physical properties of these related complexes vary, as illustrated in the table below.

Table 1: Physical Properties of Various Dichlorobis(phosphine)nickel(II) Complexes

| Compound | Formula | Appearance | Melting Point (°C) |

|---|---|---|---|

| Dichlorobis(triethylphosphine)nickel(II) | NiCl₂(PEt₃)₂ | Dark red | 112–113 |

| Dichlorobis(tributylphosphine)nickel(II) | NiCl₂(PBu₃)₂ | Red | 48–49 |

| Dichlorobis(trimethylphosphine)nickel(II) | NiCl₂(PMe₃)₂ | Solid | 194-199 |

| Dichlorobis(triphenylphosphine)nickel(II) (sq. planar) | NiCl₂(PPh₃)₂ | Red | 205-206 |

Data sourced from multiple references. researchgate.netsigmaaldrich.comthermofisher.com

Spectroscopic Characterization Techniques in NiCl₂(PEt₃)₂ Analysis

Spectroscopic methods are indispensable for elucidating the structure and bonding in NiCl₂(PEt₃)₂.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing phosphine complexes. However, the analysis of nickel(II) complexes like NiCl₂(PEt₃)₂ can be complicated by paramagnetism. researchgate.net Nickel(II) is a d⁸ metal ion, which can exist in either a diamagnetic low-spin state (typically square planar) or a paramagnetic high-spin state (typically tetrahedral).

For diamagnetic isomers (square planar), sharp signals are observed in the ³¹P NMR spectrum, providing clear information about the chemical environment of the phosphorus atoms. For instance, a single resonance would indicate magnetically equivalent phosphorus nuclei, as expected for a trans isomer. In contrast, paramagnetic isomers (tetrahedral) exhibit very broad NMR signals, or sometimes no observable resonance at room temperature, due to rapid nuclear relaxation caused by the unpaired electrons. nih.gov The study of NMR contact shifts in paramagnetic bis(triphenylphosphine)nickel(II) halides has been used to gather evidence about electronic structure and bonding, such as dπ-dπ interactions between nickel and phosphorus. acs.org The presence and nature of the ³¹P NMR signal can, therefore, be a strong indicator of the dominant geometry and magnetic properties of the complex in solution. researchgate.netdocumentsdelivered.com

Isomerism and Geometric Considerations in Dihalobis(phosphane)nickel(II) Complexes

Four-coordinate nickel(II) complexes with the general formula NiX₂L₂ (where X is a halide and L is a phosphine) are well-known for exhibiting geometric isomerism, existing in a delicate equilibrium between square planar and tetrahedral structures. researchgate.net

The preference for a square planar or tetrahedral geometry in Ni(II) complexes is governed by a balance of electronic and steric factors. wikipedia.orglibretexts.org

Electronic Factors: According to ligand field theory, strong-field ligands favor the formation of low-spin, square planar complexes, which are typically diamagnetic. Weak-field ligands favor high-spin, tetrahedral complexes, which are paramagnetic. wikipedia.org In NiCl₂(PR₃)₂ complexes, the phosphine (PR₃) is a strong-field ligand, while the chloride (Cl⁻) is a weak-field ligand. This combination places these complexes on the borderline, allowing for the possibility of both geometries. wikipedia.orglibretexts.org

Steric Factors: The steric bulk of the phosphine ligands plays a crucial role. Larger, bulkier ligands increase steric hindrance, which destabilizes the more crowded square planar geometry and favors the less crowded tetrahedral arrangement. wikipedia.orgresearchgate.net

The interconversion between these two geometries often exists as an equilibrium in solution. For the well-studied analogue, NiCl₂(PPh₃)₂, it can be isolated as two distinct isomers: a red, diamagnetic, trans-square planar form and a blue, paramagnetic, tetrahedral form. wikipedia.org The solvent used during crystallization can influence which isomer is favored. stackexchange.com Given that NiCl₂(PEt₃)₂ is a dark red solid, it is predominantly the square planar isomer in the solid state. However, in solution, an equilibrium with the tetrahedral form is likely, the position of which would be sensitive to temperature and solvent. researchgate.netnih.gov This equilibrium is a defining characteristic of the chemistry of four-coordinate dihalobis(phosphine)nickel(II) complexes.

Table 2: Comparison of Geometric Isomers in NiX₂L₂ Complexes

| Property | Square Planar Isomer | Tetrahedral Isomer |

|---|---|---|

| Typical Color | Red, Orange, Yellow | Blue, Green |

| Magnetism | Diamagnetic (low-spin) | Paramagnetic (high-spin) |

| Ligand Type | Favored by strong-field ligands | Favored by weak-field ligands |

| Steric Effect | Favored by less bulky ligands | Favored by bulky ligands |

| ³¹P NMR Signal | Sharp | Broad or unobservable |

Data compiled from multiple sources. wikipedia.orglibretexts.orgnih.gov

Ligand Field and Steric Influences on NiCl2(PEt3)2 Geometry

The geometric arrangement of ligands around the central nickel atom in NiCl2(PEt3)2 is a direct consequence of the electronic and steric properties of the chloride and triethylphosphane ligands. The interplay between these factors determines the adoption of a specific coordination geometry, which in this case is a trans-square planar arrangement.

The triethylphosphane (PEt3) ligand plays a crucial role in influencing the electronic environment of the nickel(II) center. As a phosphine ligand, it is considered a strong field ligand in the spectrochemical series. This is attributed to its ability to act as a good σ-donor through the phosphorus lone pair and a potential π-acceptor through its P-C σ* orbitals. This strong ligand field favors a square planar geometry for a d8 metal ion like nickel(II), as it leads to a large energy separation between the d-orbitals, resulting in a low-spin, diamagnetic complex.

In contrast, the chloride ion (Cl-) is a weak field ligand. In complexes with only weak field ligands, nickel(II) typically adopts a tetrahedral geometry, which is favored for maximizing the distance between ligands and minimizing electrostatic repulsion. However, the presence of the strong field triethylphosphane ligands in NiCl2(PEt3)2 overrides the preference for a tetrahedral geometry that would be expected from the chloride ligands alone.

Steric factors also play a significant role in determining the geometry of NiCl2(PEt3)2. The size of the ligands can influence the feasibility of different coordination arrangements. The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle (θ). For triethylphosphane, the Tolman cone angle is 132°. While this is a significant steric presence, it is less bulky than the triphenylphosphane (PPh3) ligand (cone angle = 145°).

The less demanding steric profile of triethylphosphane compared to triphenylphosphane allows for the adoption of a square planar geometry without significant steric hindrance between the ligands. In the case of the analogous dichlorobis(triphenylphosphine)nickel(II), both tetrahedral and square planar isomers are known to exist, and the equilibrium between them can be influenced by factors such as the solvent used for crystallization. wikipedia.org The larger steric bulk of the triphenylphosphine ligands can favor the less crowded tetrahedral geometry. wikipedia.org However, for dichloronickel;triethylphosphane, the balance of strong ligand field effects from the PEt3 ligands and their moderate steric bulk leads to the observed trans-square planar geometry.

The trans arrangement of the triethylphosphane ligands is the most sterically favorable isomer for a square planar complex, as it places the bulkier phosphine ligands opposite to each other, minimizing steric repulsion.

Table 1: Synthetic Methodologies for this compound

| Reactants | Solvent | Conditions | Product | Reference |

| Anhydrous NiCl2, PEt3 | THF | Reflux for 4 hours, then filtration | Dark red solid, mp 112-113 °C | researchgate.net |

Table 2: Structural Parameters of this compound and Related Compounds

| Compound | Geometry | Ni-P Bond Length (Å) | Ni-Cl Bond Length (Å) | Reference |

| trans-NiCl2(PEt3)2 | Square Planar | - | - | |

| trans-NiCl2(PPh3)2 | Square Planar | 2.24 | 2.17 | wikipedia.org |

| tetrahedral-NiCl2(PPh3)2 | Tetrahedral | 2.32 | 2.21 | wikipedia.org |

| (Data for NiCl2(PEt3)2 is not fully available in the searched literature) |

Catalytic Reactivity and Applications of Nicl2 Pet3 2 in Organic Transformations

Cross-Coupling Reactions Catalyzed by NiCl2(PEt3)2 and Related Nickel-Phosphine Complexes

Nickel-phosphine complexes, including NiCl2(PEt3)2, are renowned for their ability to catalyze the formation of carbon-carbon bonds through various cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, pharmaceuticals, and materials.

Kumada Cross-Coupling: Substrate Scope and Efficiency

The Kumada-Tamao-Corriu coupling, a reaction between a Grignard reagent and an organic halide, is effectively catalyzed by nickel-phosphine complexes. chemrxiv.orgyoutube.com While palladium catalysts are also used, nickel complexes often provide a cost-effective and highly reactive alternative. youtube.com The efficiency and substrate scope of these reactions are significantly influenced by the nature of the phosphine (B1218219) ligand and the halide on the nickel precatalyst.

Studies have shown that nickel(II) complexes bearing different phosphine ligands and halides exhibit varying levels of catalytic activity. For instance, in the coupling of substituted iodobenzenes with p-tolylmagnesium bromide, the catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2] complexes (where X = Cl, Br, I) was found to decrease in the order Cl > Br > I. nih.gov The [Ni(P,P)Cl2] complex demonstrated the highest activity and selectivity, attributed to its facile reduction to the active Ni(I) species by the Grignard reagent. nih.gov This highlights the crucial role of the ligand environment in modulating the catalyst's performance.

The substrate scope of nickel-catalyzed Kumada couplings is broad, encompassing the coupling of both aryl and alkyl Grignard reagents with a range of aryl and vinyl halides. youtube.comresearchgate.net Sterically demanding substrates can also be successfully coupled using specific nickel-phosphine catalysts. chemrxiv.org For example, unsymmetrical biaryls can be synthesized by coupling ortho-substituted aryl Grignard reagents with aryl halides. researchgate.net

Table 1: Selected Examples of Ni-Catalyzed Kumada Cross-Coupling Reactions

| Catalyst | Aryl Halide | Grignard Reagent | Product | Yield (%) | Reference |

| NiCl2(dppe) | 1,2-Dichlorobenzene | n-Butylmagnesium bromide | 1,2-Dibutylbenzene | High | youtube.com |

| [Ni{tBuN(PPh2)2-κ2P}Cl2] | 4-(t-Butyl)-1-iodobenzene | p-Tolylmagnesium bromide | 4-t-Butyl-4'-methylbiphenyl | High | nih.gov |

| Chiral Phosphine-Nickel Complex | Bromobenzene | Methylmagnesium bromide | Toluene | - | researchgate.net |

This table presents illustrative examples and does not encompass the full scope of the reaction.

Suzuki-Miyaura Cross-Coupling: Selectivity and Substrate Versatility

The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide, is another cornerstone of C-C bond formation where nickel catalysts, including those with triethylphosphine (B1216732) ligands, have shown significant promise. nih.govacs.org While palladium has been the traditional catalyst of choice, nickel offers a more abundant and economical alternative. nih.govacs.org

The versatility of NiCl2(PEt3)2 and related complexes is demonstrated in their ability to couple a wide array of substrates. For instance, a nickel/dppf catalyst system has been shown to effectively couple 3- and 4-chloropyridine (B1293800) with arylboronic acids. rsc.org However, the reactivity can be highly dependent on the substrate, as the same system was inactive for 2-chloropyridine (B119429) due to the formation of a stable, inactive dimeric nickel species. rsc.org This highlights the importance of understanding substrate-catalyst interactions for successful coupling.

Recent advancements in ligand design have further expanded the utility of nickel-catalyzed Suzuki-Miyaura reactions. The development of new ligands has enabled the coupling of challenging substrates, including a variety of heterocycles, often with improved reaction rates and lower catalyst loadings compared to palladium systems. nih.govacs.org

Table 2: Substrate Scope in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

| Nickel Catalyst System | Aryl Halide | Organoboron Reagent | Key Features | Reference |

| [NiCl(o-tol)(dppf)] | 3- and 4-Chloropyridine | Phenylboronic acid | Successful coupling of specific chloroheteroarenes. | rsc.org |

| Ni(cod)2 / ProPhos | Various Heterocyclic Chlorides | Arylboronic acids/esters | Broad scope including pyridines, quinolines, and pyrazoles. | nih.gov |

| NiCl2·6H2O / ProPhos | Various Heterocyclic Chlorides | Arylboronic acids | Utilizes an air-stable and cost-effective nickel precursor. | acs.org |

This table showcases the versatility of different nickel catalyst systems in Suzuki-Miyaura couplings.

Negishi Cross-Coupling and Related Arylation Reactions

The Negishi cross-coupling reaction, involving the reaction of an organozinc reagent with an organic halide, is another area where NiCl2(PEt3)2 has proven to be a valuable catalyst. ethernet.edu.et This method is particularly useful for forming C(sp2)–C(sp3) bonds.

A notable application of NiCl2(PEt3)2 is in the cross-coupling of aryl fluorides with organozinc reagents. ethernet.edu.et This bench-stable salt can catalyze the reaction of various polysubstituted fluoroaromatics with both alkyl zinc halides and diorganozinc reagents. ethernet.edu.et A significant advantage of this system is its ability to catalyze the Negishi reaction with organozinc reagents that are generated in situ, which is beneficial as many of these reagents are not commercially available. ethernet.edu.et

The mechanism of nickel-catalyzed cross-coupling reactions, including Negishi, is thought to involve Ni(I) and Ni(III) intermediates in addition to the more common Ni(0) and Ni(II) oxidation states. researchgate.net Isolated and characterized organometallic Ni(III) complexes have been shown to be competent catalysts for both Kumada and Negishi cross-coupling reactions, providing strong evidence for their involvement in the catalytic cycle. researchgate.net

Heck-type Reactions

While palladium is the quintessential catalyst for the Heck reaction, nickel-catalyzed Heck-type reactions have emerged as a powerful alternative, often exhibiting complementary reactivity and selectivity. organic-chemistry.orgnih.gov Nickel catalysts, including those with phosphine ligands, can effectively catalyze the coupling of various organic halides with alkenes.

A significant advantage of some nickel-catalyzed Heck-type reactions is their ability to proceed under mild conditions, such as at room temperature, and with high regioselectivity. For example, a nickel-catalyzed benzylation of simple, unactivated olefins with benzyl (B1604629) chlorides provides 1,1-disubstituted olefins with high selectivity, avoiding the isomerization often seen with palladium catalysts. organic-chemistry.org

Furthermore, nickel catalysis has been successfully applied to the intramolecular Mizoroki-Heck reaction for the synthesis of complex heterocyclic structures containing quaternary stereocenters. nih.gov These nickel-catalyzed processes can be significantly faster than their palladium-catalyzed counterparts, highlighting another advantage of using nickel. nih.gov The development of nickel-catalyzed Heck reactions of cycloalkenes has also been reported, leading to the formation of unusual conjugated arylated isomers. rsc.org

C-H Bond Activation and Functionalization Mediated by NiCl2(PEt3)2

The direct functionalization of otherwise inert C-H bonds is a highly desirable transformation in organic synthesis due to its atom economy. Nickel catalysts, including NiCl2(PEt3)2, have emerged as powerful tools for mediating such reactions. uni-lj.siosaka-u.ac.jp

Regioselective Alkylation and Arylation Processes

A key challenge in C-H activation is controlling the regioselectivity of the functionalization. The use of directing groups has proven to be a highly effective strategy to achieve this control. osaka-u.ac.jp

NiCl2(PEt3)2 has been successfully employed in the regioselective C-H coupling of 8-aminoquinoline-derived benzamides with oxetanes. colab.wsresearchgate.netresearchgate.netresearchgate.net This reaction proceeds with high regioselectivity, directed by the 8-aminoquinoline (B160924) auxiliary, and results in the formation of seven-membered benzolactones. researchgate.netresearchgate.netresearchgate.net

Nickel-catalyzed C-H arylation has also been achieved through various strategies. Photochemical methods using an iridium photocatalyst in conjunction with a nickel catalyst have enabled the room-temperature coupling of (hetero)aryl bromides with activated C(sp3)–H bonds. acs.org Furthermore, nickel-based catalytic systems have been developed for the regiospecific C2–H arylation of heteroarenes like benzothiophene. rsc.org The synergistic combination of nickel hydride catalysis for alkene isomerization with nickel-catalyzed cross-coupling has also enabled the remote C-H arylation of olefins to produce 1,1-diarylalkanes with high regioselectivity. acs.org

Carbon-Halogen and Carbon-Heteroatom Bond Activation

The activation of carbon-halogen bonds is a cornerstone of cross-coupling chemistry. Nickel complexes featuring triethylphosphine ligands have demonstrated significant capabilities in cleaving these robust bonds, including the particularly challenging carbon-fluorine bond.

The catalytic system derived from NiCl₂(PEt₃)₂ has shown notable efficacy in the intermolecular activation of C-F bonds in fluoroaromatic compounds. The active species, a Ni(0) complex such as Ni(PEt₃)₄ or one generated from Ni(COD)₂ and PEt₃, reacts with fluorinated arenes via oxidative addition to form stable square-planar nickel(II) fluoride (B91410) complexes. gla.ac.uk

Research has shown a marked difference in reactivity based on the substrate. The reaction with hexafluorobenzene (B1203771) proceeds very slowly to form trans-Ni(PEt₃)₂(C₆F₅)F. gla.ac.uk In contrast, fluorinated pyridines exhibit significantly higher reactivity. For instance, pentafluoropyridine (B1199360) and 2,3,5,6-tetrafluoropyridine (B1295328) react much more rapidly to yield C-F activation products, with a single regioisomer being the dominant product. gla.ac.uk The reaction with pentafluoropyridine is complex, potentially involving pathways other than simple concerted oxidative addition. epa.gov

Studies on pentafluorobenzene (B134492) (C₆F₅H) have revealed that the reaction can proceed through isolable dinuclear adducts, such as [(PEt₃)₂Ni]₂(μ-η²:η²-C₆F₅H), which then convert with high selectivity to the ortho-fluorine activated product, trans-(PEt₃)₂NiF(2,3,4,5-C₆F₄H). acs.org However, when Ni(PEt₃)₄ is used as the nickel source, a mixture of C-F activation products is formed, indicating that the reaction mechanism can be sensitive to the specific Ni(0) precursor. acs.org

Table 1: Intermolecular C-F Bond Activation of Fluoroaromatics with {Ni(PEt₃)₂}

| Fluoroaromatic Substrate | Ni(0) Source | Observed Product(s) | Reaction Rate/Selectivity | Reference |

|---|---|---|---|---|

| Hexafluorobenzene (C₆F₆) | Ni(COD)₂/PEt₃ or Ni(PEt₃)₄ | trans-Ni(PEt₃)₂(C₆F₅)F | Very slow | gla.ac.uk |

| Pentafluoropyridine (C₅F₅N) | Ni(COD)₂/PEt₃ | C-F activation product (major regioisomer) | Much faster than C₆F₆ | gla.ac.uk |

| 2,3,5,6-Tetrafluoropyridine | Ni(COD)₂/PEt₃ | C-F activation product (major regioisomer) | Much faster than C₆F₆ | gla.ac.uk |

| Pentafluorobenzene (C₆F₅H) | (PEt₃)₂Ni(η²-C₁₄H₁₀) | trans-(PEt₃)₂NiF(2,3,4,5-C₆F₄H) | >97% selectivity for ortho-F activation | acs.org |

| Pentafluorobenzene (C₆F₅H) | Ni(PEt₃)₄ | Mixture of para-F and meta-F activation products | Low regioselectivity | acs.org |

In substrates containing both carbon-fluorine and carbon-chlorine bonds, the {Ni(PEt₃)₂} system can exhibit remarkable chemoselectivity. A prime example is the reaction with 3,5-dichloro-2,4,6-trifluoropyridine. When this substrate is treated with a Ni(0) source in the presence of triethylphosphine, activation occurs exclusively at the C-Cl bond. gla.ac.uk This reaction yields trans-Ni(PEt₃)₂(C₅ClF₃N)Cl, with the nickel metalated at the 3-position of the pyridine (B92270) ring. gla.ac.uk This selectivity is significant because C-F bonds are generally stronger and considered more difficult to activate than C-Cl bonds. The preference for C-Cl cleavage in this system is influenced by factors including the steric and electronic properties of the phosphine ligands. For instance, using bulkier phosphines like tricyclohexylphosphine (B42057) with 5-chloro-2,4,6-trifluoropyrimidine (B1583448) leads to selective C-F bond activation, whereas the less sterically demanding triethylphosphine promotes C-Cl activation. acs.org

Reductive Coupling and Cyclization Reactions

NiCl₂(PEt₃)₂ is an effective and inexpensive precatalyst for reductive cross-coupling reactions. It has been successfully employed in Ni-catalyzed Negishi cross-coupling reactions to form C(sp²)-C(sp³) bonds. researchgate.net In these transformations, the catalyst facilitates the reaction between fluoroaromatic compounds and organozinc reagents, including those that possess β-hydrogen atoms. researchgate.net The process relies on the activation of a C-F bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new carbon-carbon bond. This methodology provides a general route to synthesize densely functionalized fluorinated building blocks. researchgate.net While related nickel complexes with bipyridine or other phosphine ligands are also used for reductive homocoupling of aryl sulfonates, the use of NiCl₂(PEt₃)₂ in Negishi-type couplings highlights its specific utility in forming unsymmetrical products via C-F activation. researchgate.netnrel.gov

Polymerization and Oligomerization Catalysis

Nickel complexes are widely recognized for their role as catalysts in ethylene (B1197577) oligomerization and polymerization, leading to the production of linear alpha-olefins and polyethylene. wikipedia.org The structure of the nickel complex, particularly the nature of the ligands coordinated to the metal center, has a profound influence on the catalytic activity, the selectivity towards oligomers or polymers, and the properties of the resulting polymer. However, research in this area has predominantly focused on nickel complexes with specific ligand sets, such as α-diimines, N-donor ligands, and dithiolene ligands. wikipedia.orgrsc.org There is limited specific information in the surveyed literature detailing the use of dichlorobis(triethylphosphine)nickel(II) as a primary catalyst for these transformations.

The synthesis of regioregular polymers requires a high degree of control over the insertion of monomer units into the growing polymer chain. The ligand environment around the catalytic metal center is critical for achieving such control. While various nickel catalyst systems have been developed for olefin polymerization, the available research does not specify the application of NiCl₂(PEt₃)₂ for the synthesis of regioregular polymers.

Cyclodimerization and Cyclotrimerization

Dichlorobis(triethylphosphine)nickel(II), NiCl₂(PEt₃)₂, serves as a precursor to catalytically active nickel species that facilitate the cyclooligomerization of unsaturated substrates, most notably dienes and alkynes. The nature of the phosphine ligand is crucial in directing the course of these reactions, influencing both selectivity and catalytic activity. While the broader class of nickel-phosphine complexes is extensively studied in this context, the specific applications of the triethylphosphine-ligated complex are noteworthy, particularly in the cyclodimerization of butadiene.

Cyclodimerization of Butadiene

The catalytic system derived from NiCl₂(PEt₃)₂ has been effectively employed in the cyclodimerization of 1,3-butadiene. Research has demonstrated that this catalyst can steer the reaction towards the formation of a novel C₈-chain product through a unique dimerization pathway.

In a study by Iwamoto and Yuguchi, the reaction of butadiene with a catalyst system generated from NiCl₂(PEt₃)₂ and a reducing agent leads to the formation of 2-methylenevinylcyclopentane. The reaction proceeds via an intermediate bis(π-allyl)nickel complex. The key step in this transformation is the catalytic reaction where butadiene is inserted into the Ni-allyl bond of the intermediate complex, followed by cyclization and rearrangement to yield the final product.

The reaction is sensitive to additives. For instance, the introduction of a small amount of water has been shown to influence the reaction, leading to the formation of 2-methylenevinylcyclopentane. This suggests that the active catalytic species may be a hydrido-nickel complex, formed by the reaction of the nickel center with water.

Detailed findings from the study on the cyclodimerization of butadiene are presented below. The reaction involves the formation of an intermediate, bis(π-crotyl)nickel, which then reacts with butadiene in the presence of an alcohol cocatalyst.

Table 1: Cyclodimerization of Butadiene Catalyzed by a NiCl₂(PEt₃)₂-derived System

| Catalyst System | Substrate | Cocatalyst | Temperature (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|

| NiCl₂(PEt₃)₂ / NaBH₄ | 1,3-Butadiene | Methanol (B129727) | 60 | 2-Methylenevinylcyclopentane | 70 |

| NiCl₂(PEt₃)₂ / NaBH₄ | 1,3-Butadiene | None | 60 | n-Octatrienes, Vinylcyclohexene | - |

The data indicates that the presence of a proton source like methanol is critical for the selective formation of 2-methylenevinylcyclopentane. In its absence, the reaction yields linear octatrienes and vinylcyclohexene, which are more common products of butadiene dimerization.

Cyclotrimerization of Alkynes

The cyclotrimerization of alkynes to form substituted benzenes is a powerful synthetic transformation catalyzed by various transition metal complexes, with nickel-phosphine systems being prominent catalysts. These reactions, often referred to as [2+2+2] cycloadditions, are highly atom-economical. The electronic and steric properties of the phosphine ligands play a significant role in the efficiency and regioselectivity of the cyclotrimerization.

Mechanistic Insights into Nicl2 Pet3 2 Catalyzed Transformations

Fundamental Organometallic Steps in Nickel Catalysis

The catalytic prowess of nickel complexes, including NiCl2(PEt3)2, is rooted in a series of fundamental organometallic reactions. These elementary steps, which include oxidative addition, reductive elimination, transmetalation, and insertion reactions, constitute the catalytic cycle. While the broader principles of these steps are well-established in nickel catalysis, the specific nuances for NiCl2(PEt3)2 are often inferred from studies on closely related nickel-phosphine systems.

Oxidative Addition Pathways: One-Electron versus Two-Electron Mechanisms

Oxidative addition is a critical initiation step in many nickel-catalyzed cross-coupling reactions, where the nickel center's oxidation state increases, typically from Ni(0) to Ni(II). For phosphine-ligated nickel(0) complexes, this process can proceed through either a two-electron or a one-electron pathway, and the operative mechanism is often influenced by the nature of the substrate and the ligands.

In the context of triethylphosphine-ligated nickel, seminal work on the reaction of tetrakis(triethylphosphine)nickel(0), Ni(PEt3)4, with aryl halides has been particularly insightful. These studies have revealed that the reaction can yield both the expected Ni(II) oxidative addition product, [Ni(II)(PEt3)2(Ar)X], and paramagnetic Ni(I) species, [Ni(I)X(PEt3)3]. The formation of both Ni(I) and Ni(II) products suggests the involvement of a common intermediate, proposed to be a solvent-caged radical pair, [Ni(I)(PEt3)3+•ArX-]. This intermediate can either collapse to the Ni(II) product or diffuse apart to give the Ni(I) species.

Computational studies have further refined this understanding, suggesting that two distinct mechanisms can lead to the Ni(I) and Ni(II) products. The formation of Ni(II) adducts is proposed to occur via an SN2-type transition state, representing a concerted two-electron pathway. In contrast, the generation of Ni(I) compounds is thought to proceed through an open-shell singlet halogen abstraction transition state, which is a one-electron process.

The balance between these one-electron and two-electron pathways is delicate and can be influenced by several factors. For instance, the nature of the phosphine (B1218219) ligand itself plays a crucial role. While NiCl2(PEt3)2 is a Ni(II) complex and would first need to be reduced to a Ni(0) species to undergo oxidative addition in a typical cross-coupling cycle, the subsequent oxidative addition step would be subject to these competing mechanisms. The relatively electron-donating nature of triethylphosphine (B1216732) ligands can influence the electronic properties of the nickel center and, consequently, the preferred pathway.

Reductive Elimination Processes

Reductive elimination is the final, bond-forming step in many catalytic cycles, where two ligands on the nickel center couple and are eliminated from the metal, leading to a decrease in the nickel's oxidation state, typically from Ni(II) to Ni(0). This process is the microscopic reverse of oxidative addition.

For Ni(II) complexes, direct reductive elimination can be a challenging step due to the relatively weak oxidizing ability of the Ni(II) center, often resulting in a high activation energy. researchgate.net The steric and electronic properties of the ligands play a significant role in modulating the facility of this step. While extensive research has been conducted on reductive elimination from various nickel-polypyridine and other phosphine complexes, specific mechanistic data for NiCl2(PEt3)2 remains scarce in the literature. acs.org

However, general principles can be applied. The steric bulk of the triethylphosphine ligands in a putative [Ni(II)(R1)(R2)(PEt3)2] intermediate would influence the ease of C-C bond formation. Increased steric crowding around the metal center can promote reductive elimination by destabilizing the starting complex relative to the transition state.

Three general models have been proposed to facilitate reductive elimination from Ni(II) centers:

Direct Reductive Elimination: This is the direct coupling of two ligands from the Ni(II) center.

Electron Density-Controlled Reductive Elimination: The electronic properties of the ligands can be tuned to modulate the electron density at the nickel center, thereby influencing the barrier to reductive elimination.

Oxidation-Induced Reductive Elimination: Oxidation of the Ni(II) center to a higher oxidation state, such as Ni(III) or Ni(IV), can significantly lower the barrier for reductive elimination. researchgate.net

Transmetalation Reactions

Transmetalation is a fundamental step in many cross-coupling reactions where an organic group is transferred from one metal to another. In the context of NiCl2(PEt3)2-catalyzed reactions, this would typically involve the transfer of an organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent) to the nickel center.

A key concept that has emerged in nickel catalysis is redox transmetalation . In some cases, the transmetalation step is not a simple exchange of ligands but is accompanied by a change in the oxidation state of the nickel center. For example, a Ni(II) metallacycle can react with a silver(I)-aryl complex, where the aryl group is transferred to the nickel with a simultaneous oxidation of the nickel from Ni(II) to Ni(III). nih.govnih.gov This process can be more favorable than a redox-neutral transmetalation.

While there are no specific studies detailing transmetalation pathways for NiCl2(PEt3)2, it is a crucial step to consider in any cross-coupling reaction it may catalyze. The nature of the organometallic reagent and the reaction conditions would significantly influence the mechanism of this step. Computational studies on related systems have shown that the formation of a stable adduct between the nickel complex and the transmetalating agent can precede the actual transfer of the organic group. nih.gov

Olefin and Alkyne Insertion Mechanisms

The insertion of unsaturated molecules like olefins and alkynes into nickel-carbon or nickel-hydride bonds is a key step in many carbon-carbon bond-forming reactions, including polymerization, oligomerization, and hydrofunctionalization reactions.

In a typical insertion mechanism, the olefin or alkyne coordinates to the nickel center, followed by the migratory insertion of the unsaturated substrate into a pre-existing nickel-alkyl or nickel-hydride bond. This results in the formation of a new, elongated alkyl ligand.

While specific studies on olefin and alkyne insertion with NiCl2(PEt3)2 are not prevalent, research on other nickel-phosphine complexes provides valuable insights. For instance, nickel(II) hydride complexes supported by amido diphosphine ligands have been shown to react with various olefins, with the regioselectivity of the insertion being dependent on the substituents on both the phosphorus ligands and the olefin.

Similarly, nickel(0) complexes with pincer ligands have been shown to react with terminal alkynes through competing pathways, including cooperative C-H bond activation and alkyne coupling. DFT calculations on these systems suggest that the reaction can proceed through a nickelacyclopentene intermediate.

For NiCl2(PEt3)2 to participate in such reactions, it would likely first be converted to a catalytically active species with a vacant coordination site to allow for the binding of the unsaturated substrate. The electronic and steric properties of the triethylphosphine ligands would then influence the coordination and subsequent insertion steps.

Kinetic Studies and Rate-Determining Steps

For nickel-catalyzed cross-coupling reactions, any of the fundamental steps—oxidative addition, transmetalation, or reductive elimination—can be the rate-determining step, depending on the specific catalyst, substrates, and reaction conditions.

While detailed kinetic studies specifically on NiCl2(PEt3)2-catalyzed transformations are not widely available in the reviewed literature, studies on related nickel-phosphine systems offer valuable parallels. For example, in some Ni(dppe)Cl2-catalyzed chain-growth polymerizations, kinetic data implicated reductive elimination as the rate-determining step. escholarship.org In other systems, such as the Ni(COD)2/PPh3-catalyzed cross-coupling of aryl chlorides with arylboronic acids, observations suggested that the oxidative addition step might be rate-determining.

Ligand Exchange Pre-equilibria

In many nickel-catalyzed reactions, a ligand on the precatalyst must first dissociate to create a vacant coordination site for the substrate to bind. For a complex like NiCl2(PEt3)2, if it were to be reduced in situ to a Ni(0)(PEt3)n species, the dissociation of a triethylphosphine ligand would likely be a prerequisite for oxidative addition.

The dynamic nature of ligand exchange in nickel-phosphine complexes highlights the complexity of these catalytic systems. While specific data for NiCl2(PEt3)2 is lacking, it is reasonable to assume that ligand exchange pre-equilibria would play a crucial role in governing its catalytic activity.

Chemical Compound Information

Intermediate Species Identification and Characterization

The catalytic cycle of transformations involving NiCl2(PEt3)2 typically commences with the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. The subsequent steps involve a series of well-defined but often competing pathways, leading to the formation of distinct nickel intermediates. Seminal work, notably by Kochi, and further refined by computational studies, has shed light on the identity of these transient species, particularly in the context of cross-coupling reactions with aryl halides. nih.govacs.org

A pivotal step in these catalytic cycles is the oxidative addition of an organic halide to the Ni(0) center. Research has shown that the reaction of Ni(0) complexes with triethylphosphine ligands, such as those generated from NiCl2(PEt3)2, with aryl halides (ArX) can proceed through multiple pathways, leading to two primary types of nickel intermediates: a square-planar Ni(II)-aryl species and a paramagnetic Ni(I) halide complex. nih.govacs.org

The formation of these species is proposed to originate from a common intermediate: a solvent-caged radical pair, [NiI(PEt3)3+ArX•–]. nih.govacs.org This transient species can then follow two distinct decay pathways:

Formation of Ni(II) Intermediates: The aryl radical can be trapped by the Ni(I) center within the solvent cage to form the Ni(II) oxidative addition product, [NiII(PEt3)2(Ar)X]. chimia.ch This is a key intermediate in many cross-coupling catalytic cycles, leading directly to the desired product upon reductive elimination.

Formation of Ni(I) Intermediates: Alternatively, the aryl radical can escape the solvent cage and, for instance, abstract a hydrogen atom from the solvent. This leaves the paramagnetic Ni(I) complex, [NiIX(PEt3)3], as a product. chimia.ch The formation of such Ni(I) species can sometimes be an off-cycle or deactivation pathway, although in certain catalytic systems, Ni(I) species themselves can be the active catalysts. nih.gov

The characterization of these intermediates often relies on a combination of spectroscopic techniques and computational modeling. Paramagnetic species like Ni(I) complexes can be detected and characterized by methods such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The diamagnetic Ni(II) intermediates can be studied using nuclear magnetic resonance (NMR) spectroscopy, although their instability can make direct observation challenging. nih.gov

Table 1: Key Intermediates in NiCl2(PEt3)2-Catalyzed Transformations

| Intermediate Species | Formula | Oxidation State of Nickel | Characterization Methods | Role in Catalytic Cycle |

| Catalytically Active Species | Ni(0)(PEt3)n | 0 | Inferred from reactivity | Starting point for oxidative addition |

| Solvent-Caged Radical Pair | [NiI(PEt3)3+ArX•–] | +1 | Proposed based on kinetic and product studies, computational modeling | Common precursor to Ni(II) and Ni(I) products |

| Oxidative Addition Product | [NiII(PEt3)2(Ar)X] | +2 | NMR spectroscopy (where stable), computational modeling | Key intermediate leading to cross-coupling product |

| Paramagnetic Species | [NiIX(PEt3)3] | +1 | EPR spectroscopy | Can be an active catalyst or an off-cycle species |

Influence of Reaction Conditions on Mechanistic Pathways

The balance between the different mechanistic pathways, and thus the distribution of Ni(II) and Ni(I) intermediates, is highly sensitive to the specific reaction conditions employed. Factors such as the nature of the solvent, the electronic properties of the substrate, and the temperature can significantly influence which pathway predominates.

Solvent Effects: The solvent plays a critical role in stabilizing the proposed solvent-caged radical pair intermediate. The ability of the solvent to cage the radical pair influences the likelihood of the aryl radical either being trapped by the Ni(I) center to form the Ni(II) product or diffusing out to leave the Ni(I) complex. chimia.ch While not extensively detailed specifically for NiCl2(PEt3)2 in the provided results, the general principles of solvent effects in related nickel-catalyzed cross-couplings suggest that both the polarity and the coordinating ability of the solvent can impact the stability of intermediates and transition states, thereby directing the reaction towards a particular mechanism. acs.org For instance, coordinating solvents may stabilize nickel radical species. nih.gov

Electronic Properties of Substrates: The electronic nature of the aryl halide substrate has a profound effect on the mechanism of oxidative addition. Computational studies have proposed that for Ni(0) phosphine complexes, two distinct mechanisms can be at play: a concerted SN2-type transition state leading to the Ni(II) adduct, and an open-shell singlet halogen abstraction transition state that generates the Ni(I) species. acs.org The preference for one pathway over the other is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aryl halide. nih.gov

Temperature: The reaction temperature can influence the rates of the competing pathways. For instance, diffusion out of the solvent cage is a temperature-dependent process. Higher temperatures could potentially favor the formation of Ni(I) species by increasing the rate of escape of the aryl radical from the solvent cage.

Ligand Properties: While the focus here is on the triethylphosphine ligand, it is worth noting that the steric and electronic properties of the phosphine ligand itself are crucial in determining the reactivity of the nickel center and the stability of the various intermediates.

Table 2: Influence of Reaction Conditions on Mechanistic Pathways

| Reaction Condition | Influence on Mechanistic Pathway | Predominant Intermediate/Product |

| Solvent | Stabilizes or destabilizes the solvent-caged radical pair. Coordinating solvents can stabilize radical intermediates. | Varies depending on solvent properties. |

| Aryl Halide Electronics | Electron-withdrawing groups can favor the concerted SN2-type pathway, while different electronic properties can favor the radical pathway. | Can shift the balance between [NiII(PEt3)2(Ar)X] and [NiIX(PEt3)3] formation. |

| Temperature | Affects the rate of diffusion from the solvent cage and the overall reaction kinetics. | Higher temperatures may favor the formation of Ni(I) species. |

Computational Chemistry Approaches for Nicl2 Pet3 2 Systems

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) stands at the forefront of computational methods applied to nickel catalysis. It offers a balance between computational cost and accuracy, making it well-suited for studying the intricate details of catalytic processes involving NiCl₂(PEt₃)₂ and related systems. DFT calculations have been instrumental in mapping out reaction pathways, understanding the nature of active species, and rationalizing experimental observations. researchgate.netnih.gov

A primary application of DFT in catalysis is the elucidation of reaction mechanisms through the calculation of potential energy surfaces. This involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the relative energies of these species, a detailed reaction profile can be constructed.

For nickel-catalyzed reactions, DFT has been successfully employed to map out the elementary steps of catalytic cycles, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. mdpi.com For instance, in nickel-catalyzed hydroboration reactions, DFT calculations have identified hydronickelation as the rate-determining step, with a calculated activation barrier that aligns with experimental kinetic data. mdpi.com The analysis of transition state geometries provides crucial information about the factors controlling the reaction rate and selectivity.

Table 1: Representative Energy Barriers for Elementary Steps in Nickel Catalysis (Illustrative)

| Elementary Step | Reactants | Products | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydronickelation | Ni-H + Alkene | Ni-Alkyl | 19.8 mdpi.com |

| Reductive Elimination | L₂Ni(R)(H) | L₂Ni + R-H | Varies with ligands and substrate |

Note: The values in this table are illustrative and taken from studies on related nickel-phosphine systems to demonstrate the application of DFT. The specific barriers for a reaction involving NiCl₂(PEt₃)₂ would require dedicated calculations.

Understanding the electronic structure of the catalytically active species is paramount for explaining and predicting reactivity. DFT provides a powerful lens through which the distribution of electrons, orbital interactions, and bonding nature within a molecule can be scrutinized. Techniques such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the analysis of molecular orbitals (MOs) are commonly used.

In the context of nickel catalysis, DFT calculations have revealed the nuanced electronic properties of nickel centers in different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and coordination environments. acs.orgresearchgate.net For example, analysis of the molecular orbitals of square planar Ni(II) complexes has shown significant covalency in the Ni-ligand bonds, with the nominally metal-centered d-orbitals having substantial ligand character. acs.org This charge distribution and orbital mixing are critical in dictating the complex's susceptibility to oxidative addition or reductive elimination. Furthermore, DFT has been used to interpret spectroscopic data, such as X-ray absorption spectroscopy, to validate the computed electronic structures of catalytic intermediates. researchgate.netacs.org

Theoretical Prediction of Coordination Geometries and Isomerism

Four-coordinate Ni(II) complexes, such as NiCl₂(PEt₃)₂, can exist as either square planar or tetrahedral isomers, often in equilibrium. wikipedia.orgstackexchange.com The preferred geometry is dictated by a subtle interplay of electronic and steric factors. DFT calculations are highly effective in predicting the relative stabilities of these isomers.

For the analogous complex, dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂), it is well-established that a diamagnetic, red, square planar isomer and a paramagnetic, blue, tetrahedral isomer can exist. wikipedia.orgstackexchange.com The square planar geometry is generally favored by strong-field ligands, while weak-field ligands and bulky substituents tend to favor a tetrahedral arrangement to minimize steric repulsion. wikipedia.org

Given that triethylphosphine (B1216732) (PEt₃) is a strong-field ligand but less bulky than triphenylphosphine (B44618) (PPh₃), DFT calculations can precisely quantify the energetic landscape for NiCl₂(PEt₃)₂. By optimizing the geometries of both the square planar and tetrahedral forms and calculating their corresponding energies, a prediction can be made about the predominant isomer in different environments. These calculations can also predict key structural parameters like bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net

Computational Assessment of Ligand Electronic and Steric Parameters

The reactivity of a metal complex is profoundly influenced by the properties of its ligands. Computational chemistry provides a framework for quantifying these properties, most notably through the concepts of Tolman's electronic parameter (TEP) and cone angle.

The TEP is a measure of the electron-donating ability of a phosphine (B1218219) ligand and is computationally derived from the CO stretching frequency of a model Ni(CO)₃(L) complex. A lower stretching frequency indicates a more electron-donating ligand. The cone angle is a measure of the steric bulk of the ligand. DFT calculations can accurately predict these parameters. For a series of proazaphosphatrane ligands, DFT was used to calculate their TEPs, showing them to be among the most strongly donating phosphines. rsc.org

While specific DFT studies on the TEP and cone angle of PEt₃ within the context of NiCl₂(PEt₃)₂ are not prevalent in the initial search, the methodology is well-established. Such calculations would allow for a direct comparison of PEt₃ with a wide array of other phosphine ligands, aiding in the rational design of catalysts with tailored reactivity.

Table 2: Comparison of Tolman Parameters for Common Phosphine Ligands (Experimental & Calculated)

| Ligand (L) | Tolman Electronic Parameter (TEP), ν(CO) in Ni(CO)₃L (cm⁻¹) | Cone Angle (°) |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PPh₃ | 2068.9 | 145 |

| PEt₃ | 2061.7 | 132 |

Source: Data compiled from established literature on ligand parameters. These values provide a basis for understanding the electronic and steric profile of the PEt₃ ligand in NiCl₂(PEt₃)₂.

Modeling Complex Catalytic Cycles and Multicomponent Systems

Modern catalytic reactions often involve multiple components and intricate catalytic cycles. DFT modeling has proven to be a valuable tool for unraveling the complexities of these systems. By constructing a complete free-energy profile for a proposed catalytic cycle, computational chemists can identify the turnover-limiting step, rationalize the observed selectivity (chemo-, regio-, and enantio-), and predict the effect of modifying the catalyst, substrate, or reaction conditions. nih.govmdpi.com

For example, DFT studies on Ni-catalyzed cross-coupling reactions have elucidated the mechanisms of challenging steps like the base-free transmetalation of organoboron reagents. nih.gov These models can account for the roles of all components in the reaction mixture, including the solvent, additives, and the substrate itself, providing a holistic view of the catalytic process. While a full catalytic cycle modeled specifically with NiCl₂(PEt₃)₂ was not found in the initial search, the established computational protocols are directly applicable.

Challenges and Future Directions in Computational Nickel Catalysis

Despite the significant successes of computational chemistry in the field of nickel catalysis, several challenges and exciting future directions remain.

One of the primary challenges is accurately modeling systems that proceed through radical mechanisms or involve multiple spin states. nih.govacs.org Nickel is known for its ability to access various oxidation states, and many Ni-catalyzed reactions involve single-electron transfer steps and open-shell intermediates. These systems require high-level computational methods, such as multireference methods or specialized DFT functionals, to be described accurately.

Another significant challenge is catalyst deactivation. The formation of inactive "nickel-black" is a common problem in nickel catalysis, and understanding the pathways that lead to it is crucial for developing more robust catalysts. mpg.deresearchgate.net Computational studies can help to identify the species and conditions that promote the aggregation of nickel complexes into nanoparticles, thereby guiding experimental strategies to mitigate this issue.

Future directions in computational nickel catalysis will likely focus on:

Developing more accurate and efficient computational methods for treating complex electronic structures and reaction dynamics.

Integrating machine learning and artificial intelligence with DFT calculations to accelerate the discovery of new catalysts and reactions.

Modeling increasingly complex and realistic reaction conditions , including the effects of solvent, concentration, and spectator ions.

Strengthening the synergy between theory and experiment , where computational predictions guide experimental design, and experimental results provide benchmarks for refining theoretical models. nih.gov

By addressing these challenges, computational chemistry will continue to be a driving force in the innovation and development of new nickel-catalyzed transformations.

Emerging Research Directions and Advanced Applications of Nicl2 Pet3 2

Precursor Development for Atomic Layer Deposition (ALD) of Nickel Thin Films

A significant area of emerging research for NiCl₂(PEt₃)₂ is its use as a precursor in the atomic layer deposition (ALD) of nickel thin films. ALD is a precise, bottom-up fabrication technique that allows for the deposition of materials with atomic-level control, which is crucial for manufacturing modern electronic devices. In this context, NiCl₂(PEt₃)₂ has been identified as a viable candidate for achieving low-temperature ALD processes. researchgate.netrsc.org

In one study, a new ALD process was developed for depositing metallic nickel films using NiCl₂(PEt₃)₂ in conjunction with 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine as a novel reducing agent. rsc.orgacs.orgwikipedia.org This process successfully produced smooth nickel films on various substrates at a remarkably low temperature of 110 °C, which is noted as the lowest deposition temperature reported for metallic Ni ALD. acs.orgwikipedia.org The growth rate was observed to be 0.2 Å per cycle on non-continuous surfaces, decreasing to 0.1 Å per cycle as the film became continuous and pinhole-free. acs.orgwikipedia.org A key advantage of this process is the high purity of the resulting films, with chlorine content below 0.2 at%, indicating highly efficient reduction. acs.org

Table 1: ALD Process Parameters for Nickel Thin Films using NiCl₂(PEt₃)₂

| Parameter | Value/Condition | Reference |

|---|---|---|

| Nickel Precursor | Dichlorobis(triethylphosphine)nickel(II) (NiCl₂(PEt₃)₂) | rsc.orgacs.org |

| Reducing Agent | 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine ((Me₃Ge)₂DHP) | acs.orgwikipedia.org |

| Deposition Temperature | 110 °C | acs.orgwikipedia.org |

| Growth Per Cycle (GPC) | 0.1 - 0.2 Å | acs.orgwikipedia.org |

| Chlorine Impurity Level | < 0.2 at% | acs.org |

The suitability of a precursor for ALD is critically dependent on its volatility and thermal stability. NiCl₂(PEt₃)₂ exhibits exceptionally good volatility, subliming at temperatures between 70–130 °C at 0.3 mbar. cmu.edu This high volatility is advantageous for delivering the precursor into the ALD reactor.

However, the compound's thermal stability is limited. The upper-temperature limit for its use in ALD is approximately 130 °C, as decomposition becomes significant beyond this point. rsc.orgcmu.edu While this limits the process window, it also enables the low-temperature deposition, which is beneficial for sensitive substrates. rsc.org Researchers have noted that while adducts with trimethylphosphine (B1194731) (PMe₃) are even more volatile, the triethylphosphine (B1216732) (PEt₃) adducts appear to have slightly higher thermal stability, making NiCl₂(PEt₃)₂ a compound with a balanced, albeit narrow, set of properties for low-temperature ALD. researchgate.net

Synthesis of Novel Organonickel and Coordination Compounds

NiCl₂(PEt₃)₂ serves as a valuable starting material for the synthesis of more complex organonickel and coordination compounds. Its reactivity allows for the substitution of the chloride or phosphine (B1218219) ligands, opening pathways to new molecular architectures.

For example, NiCl₂(PEt₃)₂ can undergo ligand exchange reactions. Studies on similar dialkylnickel(II) complexes, such as NiMe₂(PEt₃)₂, demonstrate that they react with ditertiary phosphines to create new chelated species, with the ease of reductive elimination being influenced by the nature of the new phosphine ligand. acs.org Oxidative addition is another key reaction type. The reaction of Ni(0) complexes with organic halides in the presence of phosphine ligands is a common method to generate Ni(II)-aryl species, which are crucial intermediates in many catalytic cycles. nih.govrsc.org Research has shown that the reaction of α-halo-N-heterocycles with Ni(0) precursors in the presence of monodentate phosphine ligands like PEt₃ can lead to the formation of stable dimeric nickel(II) species. rsc.org These dimers, bridged by 2-pyridyl units, represent a class of coordination compounds whose catalytic activities are an area of active investigation. rsc.org

Exploration of Non-Covalent Interactions: Halogen Bonding

The structure of NiCl₂(PEt₃)₂ and its derivatives provides a platform for studying subtle, non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between a halogen atom acting as an electrophilic region (a σ-hole) and a Lewis base. scispace.com

In a targeted study, a series of complexes with the general formula trans-[NiX(aryl)(PEt₃)₂] were synthesized specifically to investigate halogen bonds. One such series, trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂] (where X = F, Cl, Br, I), was designed to promote and analyze the C₆F₄I···X–Ni halogen bond within the crystal lattice. This research allows for a direct, multifaceted comparison of halogen bonding involving all four halide ligands at a square-planar nickel center.

Table 2: Complexes Designed for Halogen Bonding Studies

| Complex Series | Purpose | Interacting Groups |

|---|---|---|

| trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂] | Systematic study of halogen bonds | Iodotetrafluorophenyl ligand (donor) and Halide ligand (acceptor) |

Development of Sustainable Nickel-Catalyzed Processes

The development of catalysts based on earth-abundant metals like nickel is a cornerstone of sustainable chemistry. NiCl₂(PEt₃)₂, as part of the broader class of nickel-phosphine complexes, is relevant to the advancement of sustainable nickel-catalyzed processes. These catalysts offer a more economical and environmentally friendly alternative to those based on precious metals like palladium. acs.org

Nickel-phosphine complexes are effective catalysts for a variety of important organic transformations, including Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds in pharmaceuticals and materials science. acs.orgwikipedia.orgcmu.edu While many studies focus on the triphenylphosphine (B44618) analogue, related trialkylphosphine complexes like NiCl₂(PCy₃)₂ have demonstrated excellent yields in coupling aryl halides with aryl boronic acids. acs.org This suggests the potential for NiCl₂(PEt₃)₂ in similar applications. Furthermore, the use of NiCl₂(PEt₃)₂ in low-temperature ALD represents a sustainable process, as it minimizes energy consumption and offers high material efficiency through self-limiting reactions. rsc.orgacs.org Nickel complexes are also widely employed in ethylene (B1197577) dimerization and oligomerization, which are large-scale industrial processes. researchgate.net The design and modification of nickel-phosphine systems continue to be a promising avenue for developing efficient and selective catalysts for producing valuable chemical feedstocks. researchgate.net

Conclusion and Outlook in Dichlorobis Triethylphosphane Nickel Ii Research

Summary of Key Contributions to Understanding NiCl2(PEt3)2 Chemistry

Research on dichlorobis(triethylphosphane)nickel(II) has made significant contributions to the field of organometallic chemistry and catalysis, particularly in the synthesis of novel organosilicon compounds and in specific polymerization reactions.

A pivotal contribution has been the application of NiCl2(PEt3)2 as a catalyst in the reaction of sym-tetramethyldisilane with various unsaturated hydrocarbons. acs.org This work demonstrated the catalyst's effectiveness in promoting the novel synthesis of 1-silacyclopentadienes and 1,4-bis(dimethylsilyl)-2-butenes. acs.org The choice of the triethylphosphine (B1216732) ligand is crucial in this transformation, influencing the reactivity and selectivity of the catalytic system.

Another area where NiCl2(PEt3)2 has shown promise is in Kumada-type intramolecular cyclization for the synthesis of reactively functionalized 2,5-siloles, which are valuable precursors in polymer synthesis. acs.org The use of this nickel complex has enabled the creation of novel polymeric materials with unique properties.

The electronic and steric properties of the triethylphosphine ligand, being more electron-donating and less sterically bulky than triphenylphosphine (B44618), have been a subject of study in the broader context of nickel catalysis. ucla.eduresearchgate.net These properties are understood to influence the oxidative addition and reductive elimination steps in catalytic cycles, which is a key mechanistic consideration in the reactions catalyzed by NiCl2(PEt3)2. ucla.edudocumentsdelivered.com

Unresolved Challenges and Open Questions in the Field

Despite the progress made, several challenges and open questions remain in the research of dichlorobis(triethylphosphane)nickel(II). A primary challenge is the limited scope of its studied applications compared to other nickel-phosphine catalysts like dichlorobis(triphenylphosphine)nickel(II). wikipedia.orgresearchgate.net While its efficacy in specific silicon-based transformations is established, its potential in a wider range of cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, remains largely underexplored. nih.govwikipedia.org

Detailed mechanistic studies specifically on NiCl2(PEt3)2-catalyzed reactions are also lacking. While general principles of nickel catalysis are applicable, a deeper understanding of the specific intermediates and reaction pathways involved with the triethylphosphine ligand is needed. For instance, the precise influence of the ligand's electronic and steric parameters on the stability and reactivity of the catalytic species throughout the catalytic cycle is not fully elucidated. ucla.edudocumentsdelivered.com This knowledge gap hinders the rational design of more efficient and selective catalytic systems based on this complex.

Furthermore, the sensitivity of many nickel catalysts to air and moisture presents a practical challenge. The development of more robust and user-friendly catalytic systems based on NiCl2(PEt3)2 that can operate under milder and more practical conditions is an ongoing challenge.

Future Prospects and Potential Advancements in NiCl2(PEt3)2-Mediated Transformations

The future of dichlorobis(triethylphosphane)nickel(II) research holds considerable promise, with several avenues for potential advancements. A significant area of future work will be the exploration of its catalytic activity in a broader array of organic transformations. Given the distinct electronic properties of the triethylphosphine ligand, NiCl2(PEt3)2 could offer unique reactivity or selectivity in various cross-coupling reactions, including those where more common catalysts have shown limitations.

There is also potential in the development of novel polymerization reactions catalyzed by NiCl2(PEt3)2. Building on its success in the synthesis of silole-containing polymers, this catalyst could be employed in the polymerization of other monomers to create new materials with tailored properties.

Advancements in computational chemistry could play a crucial role in addressing the current mechanistic uncertainties. Detailed theoretical studies can provide valuable insights into the reaction mechanisms, the nature of the active catalytic species, and the role of the triethylphosphine ligand. This could, in turn, guide the experimental design of more effective catalytic processes.

Q & A

Q. What are the standard methodologies for synthesizing dichloronickel;triethylphosphane complexes?

Synthesis typically involves reacting nickel chloride with triethylphosphane under inert atmospheric conditions (e.g., nitrogen or argon). Key steps include stoichiometric control to avoid byproducts, solvent selection (e.g., dichloromethane or THF), and purification via recrystallization or column chromatography. Safety protocols, such as handling air-sensitive reagents and waste disposal, must align with OSHA guidelines for chlorinated compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

X-ray diffraction (XRD) is critical for structural elucidation, while nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) identifies ligand coordination. Infrared (IR) spectroscopy can confirm metal-ligand bonding via shifts in P–Ni vibrational modes. Experimental design should include control measurements (e.g., free ligand spectra) to validate results .

Q. How should researchers handle contradictions in reported solubility data for this compound?

Contradictions often arise from solvent purity or ambient conditions. Methodological solutions include:

- Replicating experiments under controlled humidity and temperature.

- Using standardized solvents (e.g., HPLC-grade) and reporting detailed experimental parameters.

- Cross-validating results with complementary techniques like thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What theoretical frameworks guide mechanistic studies of this compound in catalysis?

Ligand field theory and density functional theory (DFT) are foundational. For example, electron-donating properties of triethylphosphane can be modeled to predict catalytic activity in cross-coupling reactions. Researchers should integrate computational chemistry with empirical data (e.g., kinetic studies) to validate mechanisms .

Q. How can researchers resolve discrepancies in catalytic efficiency across studies using this compound complexes?

Advanced approaches include:

Q. What strategies optimize ligand substitution in this compound for tailored reactivity?

Methodologies involve:

- Kinetic studies using stopped-flow spectroscopy to monitor substitution rates.

- Steric/electronic modulation of phosphane ligands (e.g., substituting ethyl groups with bulkier analogs).

- Correlating substitution patterns with catalytic outcomes via linear free-energy relationships (LFERs) .

Methodological Considerations

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

Utilize a pre-test/post-test design with control groups exposed to different temperatures, pH levels, or oxidizing agents. Stability can be quantified via:

- Periodic XRD to detect structural changes.

- Mass spectrometry (MS) to identify decomposition products.

- Statistical tools like ANOVA to compare degradation rates .

Q. What ethical and methodological challenges arise when integrating computational and experimental data for this compound?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.